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Introduction
(2-Hydroxyethoxy)acetic acid (HEAA) is a significant metabolite of diethylene glycol (DEG), a

compound that has been implicated in numerous mass poisonings globally.[1][2] While DEG

itself has some toxic properties, its metabolism to HEAA is considered the primary driver of the

severe metabolic acidosis and organ toxicity, particularly renal and neurological damage,

observed in DEG poisoning cases.[1][3] This technical guide provides an in-depth overview of

the role of HEAA in the pathophysiology of metabolic acidosis, summarizing key quantitative

data, experimental protocols, and metabolic pathways.

Sources and Metabolism of (2-Hydroxyethoxy)acetic
Acid
HEAA is not a naturally occurring compound in humans; its presence is a biomarker of

exposure to its parent compound, diethylene glycol.[4] DEG is an industrial solvent and

contaminant found in various products, and poisoning incidents have often resulted from its

illicit substitution for glycerin in pharmaceutical preparations.[1][2]

The metabolic conversion of DEG to HEAA occurs primarily in the liver. This two-step

enzymatic process is a critical event in the toxification of DEG.
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Metabolic Pathway of Diethylene Glycol to (2-
Hydroxyethoxy)acetic Acid
The metabolism of DEG to HEAA is catalyzed by the same enzymes responsible for ethanol

metabolism: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[5]

Diethylene Glycol (DEG)

2-Hydroxyethoxyacetaldehyde

 Alcohol Dehydrogenase (ADH)

(2-Hydroxyethoxy)acetic Acid (HEAA)

 Aldehyde Dehydrogenase (ALDH)

Metabolic Acidosis &
Organ Toxicity

Click to download full resolution via product page

Figure 1: Metabolic conversion of Diethylene Glycol to HEAA.

The Role of HEAA in Metabolic Acidosis
The accumulation of HEAA is a key factor in the development of high anion gap metabolic

acidosis, a hallmark of DEG poisoning.[5][6] The acidic nature of HEAA directly contributes to a
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decrease in blood pH and bicarbonate levels.[3]

Proposed Cellular Mechanisms of HEAA-Induced
Metabolic Acidosis
While the precise cellular mechanisms of HEAA-induced metabolic acidosis are not fully

elucidated, evidence suggests that mitochondrial dysfunction may play a central role, similar to

the effects of its further metabolite, diglycolic acid (DGA).[7] The accumulation of organic acids

like HEAA can disrupt cellular bioenergetics.[8]

Proposed Mechanisms Include:

Direct Acid Load: As a carboxylic acid, the accumulation of HEAA in the bloodstream directly

releases protons (H+), overwhelming the body's buffering capacity and lowering blood pH.

Mitochondrial Dysfunction: HEAA may impair mitochondrial respiration. Inhibition of the

electron transport chain can lead to a decrease in ATP production and a switch to anaerobic

glycolysis, resulting in the production of lactic acid, which further contributes to the acidotic

state.

Renal Tubular Cell Injury: HEAA is implicated in the damage to renal proximal tubule cells.[5]

This damage can impair the kidney's ability to excrete acid and reabsorb bicarbonate,

exacerbating the metabolic acidosis.
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Figure 2: Proposed cellular mechanisms of HEAA-induced metabolic acidosis.
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Quantitative Data
The following tables summarize quantitative data from human case studies and animal models

investigating the effects of DEG and its metabolites.

Table 1: HEAA and Diglycolic Acid Concentrations in
Human Poisoning Cases
Data from the 2006 Panama DEG mass poisoning.

Analyte Specimen Patient Group
Median
Concentration
(µg/mL)

Range (µg/mL)

(2-

Hydroxyethoxy)a

cetic acid

(HEAA)

Serum Cases (n=20) 1.8 < LLQ - 11.2

Controls (n=20) < LLQ < LLQ

Urine Cases (n=11) 11.1 1.5 - 139.6

Controls (n=22) < LLQ < LLQ - 1.1

CSF Cases (n=11) 1.6 < LLQ - 6.0

Diglycolic Acid

(DGA)
Serum Cases (n=20) 40.7 22.6 - 75.2

Controls (n=20) < LLQ < LLQ

Urine Cases (n=11) 28.7 14.0 - 118.4

Controls (n=22) < LLQ < LLQ - 43.3

CSF Cases (n=11) 26.3 11.7 - 60.1

LLQ = Lower Limit of Quantitation
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Table 2: Physiological Parameters in Animal Models of
DEG-Induced Metabolic Acidosis

Animal Model DEG Dose Time Point Blood pH
Blood
Bicarbonate
(mmol/L)

Wistar Rats 10 g/kg (oral) 4 hours ~7.25 ~18

24 hours ~7.15 ~12

48 hours ~7.10 ~10

Wistar Rats 2 g/kg (oral) 48 hours
No significant

change

No significant

change

Wistar Rats
10 g/kg +

Fomepizole
48 hours

No significant

change

No significant

change

Experimental Protocols
This section provides an overview of methodologies used in key studies investigating DEG and

HEAA toxicity.

Animal Model of DEG-Induced Metabolic Acidosis
Objective: To induce metabolic acidosis in rats through oral administration of diethylene glycol.

Materials:

Male Wistar rats (250-300g)

Diethylene glycol (DEG)

Oral gavage needles

Metabolic cages for urine collection

Blood gas analyzer
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Centrifuge

Spectrophotometer for BUN and creatinine analysis

Protocol:

Acclimate rats to metabolic cages for at least 24 hours prior to the experiment.

Fast animals overnight with free access to water.

Administer a single oral dose of DEG (e.g., 10 g/kg body weight) or vehicle (water) via

gavage.

For antidote studies, administer fomepizole (e.g., 15 mg/kg, intraperitoneally) at specified

time points post-DEG administration.

Collect blood samples at various time points (e.g., 4, 12, 24, 48 hours) via a cannulated

artery or cardiac puncture.

Immediately analyze whole blood for pH, pCO2, and bicarbonate using a blood gas analyzer.

Centrifuge a portion of the blood to obtain plasma for analysis of blood urea nitrogen (BUN)

and creatinine as markers of renal function.

Collect urine over the 48-hour period to measure volume and for metabolite analysis.

At the end of the experiment, euthanize the animals and collect kidney and liver tissues for

histopathological examination.
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Figure 3: Experimental workflow for inducing metabolic acidosis in rats.

In Vitro Cytotoxicity Assay of HEAA on Renal Proximal
Tubule Cells
Objective: To assess the direct cytotoxic effects of HEAA on cultured human renal proximal

tubule (HPT) cells.

Materials:

Human proximal tubule (HPT) cell line (e.g., HK-2)

Cell culture medium (e.g., DMEM/F12) and supplements

(2-Hydroxyethoxy)acetic acid (HEAA)

Multi-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay

reagent

Plate reader

Protocol:

Culture HPT cells in appropriate medium until they reach a confluent monolayer in multi-well

plates.

Prepare a range of HEAA concentrations in fresh cell culture medium.

Remove the old medium from the cells and replace it with the medium containing different

concentrations of HEAA. Include a vehicle control (medium only).

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

At the end of the incubation period, perform a cell viability assay (e.g., MTT assay).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b083110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance of the solubilized formazan at the appropriate wavelength using a

plate reader.

Calculate cell viability as a percentage of the vehicle control.

Analytical Method for HEAA Quantification in Human
Serum by GC-MS
Objective: To quantify the concentration of HEAA in human serum samples using gas

chromatography-mass spectrometry (GC-MS).

Materials:

Human serum samples

Internal standard (e.g., a deuterated analog of HEAA)

Derivatizing agent (e.g., BSTFA with 1% TMCS)

Organic solvents (e.g., acetone, ethyl acetate)

GC-MS system with a suitable capillary column

Centrifuge

Evaporator

Protocol:

Sample Preparation:

To a known volume of serum, add the internal standard.

Precipitate proteins by adding a cold organic solvent (e.g., acetone).

Centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube.

Extraction:

Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent

(e.g., ethyl acetate) to isolate the acidic metabolites.

Separate the organic layer.

Derivatization:

Evaporate the organic solvent to dryness under a stream of nitrogen.

Reconstitute the residue in the derivatizing agent.

Heat the sample to facilitate the derivatization reaction, which makes the analyte more

volatile for GC analysis.

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

Separate the analytes on the capillary column using a temperature gradient program.

Detect and quantify the derivatized HEAA and internal standard using the mass

spectrometer in selected ion monitoring (SIM) mode.

Quantification:

Construct a calibration curve using known concentrations of HEAA standards.

Determine the concentration of HEAA in the serum samples by comparing the peak area

ratio of the analyte to the internal standard against the calibration curve.
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Figure 4: Workflow for GC-MS analysis of HEAA in human serum.

Conclusion and Future Directions
(2-Hydroxyethoxy)acetic acid is a critical toxic metabolite of diethylene glycol that plays a

central role in the development of metabolic acidosis and organ damage. While the metabolic

pathway leading to its formation is well-established, the precise cellular mechanisms of HEAA-

induced toxicity require further investigation. Future research should focus on:

Elucidating the direct effects of HEAA on mitochondrial function and cellular bioenergetics.

Identifying the specific cellular transporters and enzymes that are targeted by HEAA.

Developing more comprehensive human toxicokinetic data for HEAA to improve risk

assessment and treatment strategies for DEG poisoning.

A deeper understanding of the molecular toxicology of HEAA will be instrumental in developing

more effective and targeted therapies to mitigate the severe health consequences of diethylene

glycol exposure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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